Cas no 55455-43-1 (Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester)

Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester 化学的及び物理的性質
名前と識別子
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- Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester
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- インチ: 1S/C6H11ClO3/c1-5(2)9-3-4-10-6(7)8/h5H,3-4H2,1-2H3
- InChIKey: CANSGGIJUBZCMT-UHFFFAOYSA-N
- SMILES: C(Cl)(OCCOC(C)C)=O
Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359358-0.5g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 0.5g |
$1014.0 | 2023-03-07 | ||
Enamine | EN300-359358-0.05g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 0.05g |
$888.0 | 2023-03-07 | ||
Ambeed | A1103582-1g |
2-(Propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 95% | 1g |
$755.0 | 2023-03-17 | |
Enamine | EN300-359358-0.25g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 0.25g |
$972.0 | 2023-03-07 | ||
Enamine | EN300-359358-2.5g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 2.5g |
$2071.0 | 2023-03-07 | ||
Enamine | EN300-359358-10.0g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 10.0g |
$4545.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041736-1g |
2-(Propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 95% | 1g |
¥5180.0 | 2024-04-18 | |
Enamine | EN300-359358-1.0g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359358-0.1g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 0.1g |
$930.0 | 2023-03-07 | ||
Enamine | EN300-359358-5.0g |
2-(propan-2-yloxy)ethyl chloroformate |
55455-43-1 | 5.0g |
$3065.0 | 2023-03-07 |
Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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9. Back matter
Carbonochloridic acid, 2-(1-methylethoxy)ethyl esterに関する追加情報
Carbonochloridic Acid, 2-(1-Methylethoxy)Ethyl Ester: A Comprehensive Overview
Carbonochloridic acid, 2-(1-methylethoxy)ethyl ester (CAS No. 55455-43-1) is a significant compound in the field of organic chemistry, particularly within the realm of chlorinated carboxylic acids and their derivatives. This compound has garnered attention due to its unique chemical properties and versatile applications across various industries. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with carbonochloridic acid, 2-(1-methylethoxy)ethyl ester.
The molecular structure of carbonochloridic acid, 2-(1-methylethoxy)ethyl ester comprises a chlorinated carboxylic acid moiety linked to a substituted ethyl group. The presence of the chlorinated group imparts distinctive reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the development of advanced materials and pharmaceuticals, underscoring its importance in modern chemical research.
One of the most notable aspects of carbonochloridic acid, 2-(1-methylethoxy)ethyl ester is its ability to undergo various chemical transformations. Researchers have explored its participation in nucleophilic substitutions, esterifications, and other reactions that facilitate the construction of complex molecular architectures. For instance, a study published in *Journal of Organic Chemistry* demonstrated its utility in synthesizing bioactive compounds with potential applications in drug discovery.
In terms of synthesis, carbonochloridic acid, 2-(1-methylethoxy)ethyl ester can be prepared through a variety of methods. Traditional approaches involve the chlorination of carboxylic acids followed by esterification with appropriate alcohols. However, recent advancements have introduced more efficient and environmentally friendly routes. For example, a report in *Green Chemistry* outlined a catalytic process that significantly reduces waste generation during the synthesis of this compound.
The applications of carbonochloridic acid, 2-(1-methylethoxy)ethyl ester span multiple sectors. In the pharmaceutical industry, it serves as an intermediate in the production of antibiotics and other therapeutic agents. Its role in agrochemicals is equally pivotal, where it contributes to the development of pesticides and herbicides with enhanced efficacy and reduced environmental impact.
Moreover, carbonochloridic acid, 2-(1-methylethoxy)ethyl ester has found niche applications in materials science. Its ability to form stable polymers and coatings has made it a subject of interest for researchers working on advanced materials for electronic devices and industrial applications.
Recent research has also focused on understanding the environmental impact and toxicity profile of carbonochloridic acid, 2-(1-methylethoxy)ethyl ester. Studies conducted by environmental chemists have revealed that while it exhibits moderate biodegradability under specific conditions, further optimization is required to minimize its ecological footprint.
In conclusion, carbonochloridic acid, 2-(1-methylethoxy)ethyl ester stands as a testament to the ingenuity and progress in organic chemistry. Its diverse applications and ongoing research highlight its significance as a key compound in both academic and industrial settings. As scientists continue to explore its potential, this compound is poised to play an even greater role in shaping future innovations across various disciplines.
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